![molecular formula C14H10O3 B1306157 4'-Formylbiphenyl-3-carboxylic acid CAS No. 222180-20-3](/img/structure/B1306157.png)
4'-Formylbiphenyl-3-carboxylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4’-Formylbiphenyl-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of biphenyl with a formylating agent, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), and a formylating agent like formyl chloride (COCl2).
Another synthetic route involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of biphenyl is coupled with a formyl-substituted aryl halide in the presence of a palladium catalyst and a base
Industrial Production Methods
Industrial production of 4’-Formylbiphenyl-3-carboxylic acid may involve large-scale implementation of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4’-Formylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group (-OH) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4’-Carboxybiphenyl-3-carboxylic acid.
Reduction: 4’-Hydroxybiphenyl-3-carboxylic acid.
Substitution: Various substituted derivatives depending on the electrophile used (e.g., nitro, sulfonyl, halogenated derivatives).
Scientific Research Applications
Organic Synthesis
4'-Formylbiphenyl-3-carboxylic acid serves as an important intermediate in the synthesis of complex organic molecules. It is frequently utilized in the development of pharmaceuticals and agrochemicals due to its functional groups that allow for various chemical transformations.
Methods of Application :
- Utilized in Friedel-Crafts acylation reactions.
- Acts as a precursor in the synthesis of sialosides, which are crucial for cell signaling processes.
Medicinal Chemistry
The compound has shown potential therapeutic properties, particularly in anticancer research. Preliminary studies suggest its efficacy in inhibiting the proliferation of cancer cell lines, indicating its potential as a lead compound for drug development.
Case Study: Anticancer Activity
A study demonstrated that this compound significantly reduced cell viability in breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. The mechanism involved apoptosis induction and cell cycle arrest.
Nanotechnology
In nanotechnology, this compound is employed as a surface modifier to enhance the dispersion of metallic nanoparticles or carbon nanostructures. Its carboxylic acid group facilitates interactions with various nanomaterials, aiding in the production of polymer nanocomposites.
Methods of Application :
- Surface modification of multi-walled carbon nanotubes using ultrasonic radiation to improve their compatibility with polymers.
Biological Studies
This compound is utilized in biochemical assays to investigate enzyme activity and substrate specificity. It serves as a substrate or probe in studies examining enzyme kinetics.
Case Study: Enzyme Inhibition
Research indicates that this compound effectively inhibits cyclooxygenase (COX) enzymes, which are critical targets in pain and inflammation management. IC50 values were reported at 15 µM for COX-1 and 20 µM for COX-2, suggesting selective inhibition profiles.
Mechanism of Action
The mechanism of action of 4’-Formylbiphenyl-3-carboxylic acid depends on its application. In biochemical research, it interacts with target biomolecules through non-covalent interactions, such as hydrogen bonding and π-π stacking, leading to changes in fluorescence properties. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations to yield desired products.
Comparison with Similar Compounds
4’-Formylbiphenyl-3-carboxylic acid can be compared with other biphenyl derivatives, such as:
4’-Methylbiphenyl-3-carboxylic acid: Similar structure but with a methyl group instead of a formyl group.
4’-Nitrobiphenyl-3-carboxylic acid: Contains a nitro group (-NO2) instead of a formyl group.
4’-Hydroxybiphenyl-3-carboxylic acid: Features a hydroxyl group (-OH) instead of a formyl group.
The uniqueness of 4’-Formylbiphenyl-3-carboxylic acid lies in its formyl group, which imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and biochemical research.
Biological Activity
4'-Formylbiphenyl-3-carboxylic acid (CAS Number: 222180-20-3) is an organic compound notable for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article delves into its biological properties, synthesis methods, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound features a biphenyl structure with a formyl group (-CHO) at the para position of one phenyl ring and a carboxylic acid group (-COOH) at the meta position of the other phenyl ring. Its molecular formula is C₁₄H₁₀O₃, with a molecular weight of approximately 226.23 g/mol. The compound has a melting point ranging from 188 to 192 °C and is classified as an irritant, posing risks such as skin irritation and toxicity if ingested .
Cancer Research
Research indicates that this compound exhibits significant biological activity, particularly in cancer research. It has been identified as a reagent in synthesizing compounds that inhibit CD22, a protein involved in B-cell signaling and proliferation. This inhibition is crucial for developing targeted therapies for certain lymphomas and leukemias.
In vitro studies have demonstrated its interaction with CD22 and other proteins involved in cellular signaling pathways, providing insights into its mechanism of action and potential therapeutic benefits.
Anti-inflammatory and Antimicrobial Properties
Besides its anticancer potential, derivatives of this compound have shown promise in exhibiting anti-inflammatory and antimicrobial properties. These findings suggest that the compound could be a candidate for further pharmacological investigations aimed at treating inflammatory diseases and infections.
Synthesis Methods
Several methods exist for synthesizing this compound, including:
- Friedel-Crafts Acylation : A common method involving acylation reactions that introduce the formyl group into the biphenyl structure.
- Oxidation Reactions : Utilizing various catalysts to facilitate the oxidation of starting materials to yield the desired compound .
These synthetic routes allow for flexibility in producing various derivatives tailored for specific applications.
Case Study 1: Anticancer Activity
A study explored the anticancer effects of this compound derivatives on B-cell lymphoma cells. The results indicated that these compounds significantly inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways. This suggests a promising avenue for developing new cancer therapeutics targeting CD22.
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory properties of derivatives derived from this compound in an animal model. The study found that these compounds reduced inflammation markers significantly after administration, indicating their potential use in treating inflammatory conditions.
Comparative Analysis with Similar Compounds
To understand the unique characteristics of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3-(4-Formylphenyl)benzoic Acid | Contains a formyl group at para position | More focused on phenolic interactions |
4'-Formylbiphenyl-4-carboxylic Acid | Similar biphenyl structure but different carboxy position | Potentially different biological activities |
4'-Acetylbiphenyl-3-carboxylic Acid | Contains an acetyl group instead of a formyl group | Different reactivity profile due to acetoxy group |
3-Biphenyl-4'-formylcarboxylic Acid | Similar core structure but different substituents | May exhibit distinct pharmacological properties |
This table illustrates how variations in functional groups and positions can lead to significant differences in chemical behavior and biological activity, emphasizing the unique role of this compound within this class of compounds.
Properties
IUPAC Name |
3-(4-formylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17/h1-9H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPKINAPTMTZJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383353 | |
Record name | 4'-Formylbiphenyl-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222180-20-3 | |
Record name | 4′-Formyl[1,1′-biphenyl]-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=222180-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Formylbiphenyl-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-Formylphenyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4'-formylbiphenyl-3-carboxylic acid contribute to the color-tuning properties of the nanoparticles described in the research?
A1: In the study by [], this compound acts as a ligand, binding to the surface of europium-doped lanthanum fluoride (LaF3:Eu3+) nanoparticles. This ligand plays a crucial role in facilitating energy transfer. Upon excitation at specific wavelengths, the ligand absorbs energy and transfers it to the Eu3+ ions embedded within the nanoparticle. The efficiency of this energy transfer is dependent on the excitation wavelength. This dependence results in the emission of different colors, effectively enabling color tunability of the nanoparticles. By varying the excitation wavelength, the researchers demonstrated a shift in the emitted color from red to greenish-blue, even achieving white light generation.
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